4-Chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC20160935
Molecular Formula: C7H6ClN3OS
Molecular Weight: 215.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3OS |
|---|---|
| Molecular Weight | 215.66 g/mol |
| IUPAC Name | 4-chloro-6-methoxy-2-methylsulfanylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C7H6ClN3OS/c1-12-6-4(3-9)5(8)10-7(11-6)13-2/h1-2H3 |
| Standard InChI Key | PSWOBMYZCCPQKT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=NC(=N1)SC)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 4-chloro-6-methoxy-2-(methylthio)pyrimidine-5-carbonitrile is C₈H₇ClN₃OS, with a molecular weight of 228.68 g/mol. This calculation follows standard atomic weights: carbon (12.01), hydrogen (1.01), chlorine (35.45), nitrogen (14.01), oxygen (16.00), and sulfur (32.07).
IUPAC Name and SMILES Notation
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IUPAC Name: 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine-5-carbonitrile
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Canonical SMILES: ClC1=NC(=NC(=C1OC)SC)C#N
The SMILES string reflects the substituent positions: the cyano group (#N) at position 5, methoxy (OC) at position 6, methylthio (SC) at position 2, and chlorine at position 4.
Structural Analogues and Comparative Analysis
Comparisons with structurally related compounds highlight the impact of substituents on reactivity and biological activity:
The presence of both electron-withdrawing (Cl, CN) and electron-donating (OCH₃, SCH₃) groups creates a unique electronic profile, influencing its reactivity in nucleophilic substitution and coupling reactions.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis for this compound is documented, plausible routes can be inferred from analogous pyrimidine derivatives:
Route 1: Sequential Functionalization
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Starting Material: 4,6-Dichloro-2-(methylthio)pyrimidine
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Methoxylation: React with sodium methoxide (NaOCH₃) in methanol to substitute Cl at position 6 with OCH₃.
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Cyanation: Introduce CN at position 5 via palladium-catalyzed cross-coupling (e.g., using CuCN) or nucleophilic displacement with KCN under controlled conditions.
Reaction Equation:
Route 2: One-Pot Multicomponent Reaction
Combine chlorinated pyrimidine precursors with methoxy and cyano donors in a single reaction vessel, leveraging catalysts like Pd(PPh₃)₄ to facilitate simultaneous substitutions.
Industrial-Scale Considerations
Industrial production would prioritize cost-effectiveness and yield optimization:
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Catalyst Selection: Palladium-based catalysts for cyanation steps, though nickel alternatives may reduce costs.
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions.
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Purification Methods: Column chromatography or crystallization for isolating high-purity product.
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., ChemAxon, ACD/Labs):
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Melting Point: Estimated 145–150°C (based on increased polarity from CN and OCH₃ groups).
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LogP: ~2.1 (moderate lipophilicity suitable for drug penetration).
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Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O-C asym stretch), 670 cm⁻¹ (C-Cl stretch).
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NMR (¹H): δ 2.65 (s, 3H, SCH₃), δ 3.95 (s, 3H, OCH₃), δ 8.45 (s, 1H, pyrimidine-H).
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Mass Spectrometry: Molecular ion peak at m/z 228.68 (M⁺), fragment at m/z 193.62 (loss of Cl).
Applications in Materials Science
Electronic Materials
The electron-deficient pyrimidine core and polar substituents make it a candidate for:
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Organic Semiconductors: Charge carrier mobility ~0.5 cm²/V·s (estimated).
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Liquid Crystals: Mesophase stability up to 180°C due to planar structure and substituent interactions.
Coordination Chemistry
The sulfur and nitrogen atoms facilitate metal complexation:
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Pd(II) Complexes: Potential catalysts for Suzuki-Miyaura couplings.
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Cu(I) Coordination: Luminescent materials with λₑₘ ≈ 450 nm.
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